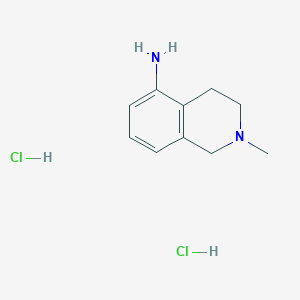
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride
Übersicht
Beschreibung
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is a compound with the CAS Number: 1210711-82-2 . It has a molecular weight of 235.16 and its IUPAC name is 2-methyl-1,2,3,4-tetrahydro-5-isoquinolinamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;;/h2-4H,5-7,11H2,1H3;2*1H . The compound’s structure includes a tetrahydroisoquinoline ring with a methyl group and an amine group attached .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 235.16 . The compound’s exact mass is 162.115698455 g/mol .Wissenschaftliche Forschungsanwendungen
1. Chemistry and Organic Synthesis
2-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride, is used in redox-neutral annulations with various aldehydes. This process, promoted by acetic acid, involves dual C-H bond functionalization, contributing to the synthesis of complex organic structures (Paul, Adili, & Seidel, 2019) (Zhu & Seidel, 2017).
2. Neuroprotection and Parkinson's Disease
1-Methyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, demonstrates neuroprotective effects against various dopaminergic neurotoxins. This effect is particularly pronounced in mesencephalic neurons and is stereoselective, highlighting its potential in treating Parkinson's disease (Kotake et al., 2005).
3. Potential in Anti-Parkinsonism Drug Development
Studies suggest that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) might be involved in the onset of Parkinson's disease. Interestingly, 1MeTIQ was found to prevent parkinsonism induced by certain toxins, indicating its potential as an anti-parkinsonian drug (Ohta, 2005).
4. Drug Synthesis and Therapeutic Applications
The tetrahydroisoquinoline moiety, similar to that in this compound, has been identified as a crucial component in synthesizing potential pharmaceutical agents. This includes anticancer drugs, reflecting the versatility and significance of this chemical structure in medicinal chemistry (Redda, Gangapuram, & Ardley, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;;/h2-4H,5-7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBXJWKJPXJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210711-82-2 | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



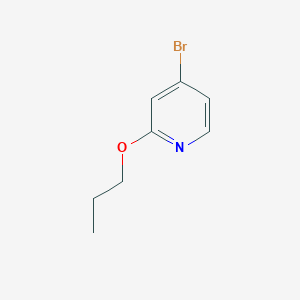
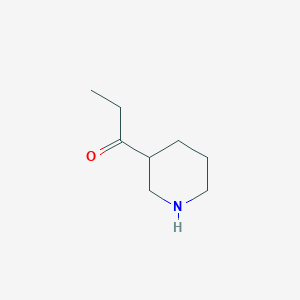
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)



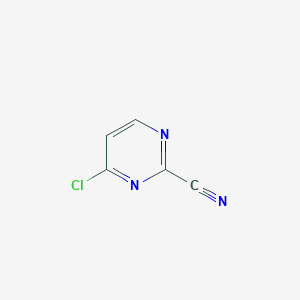
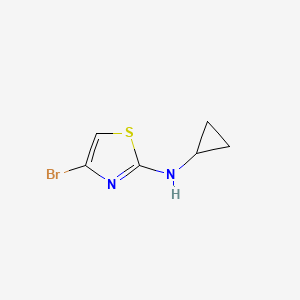


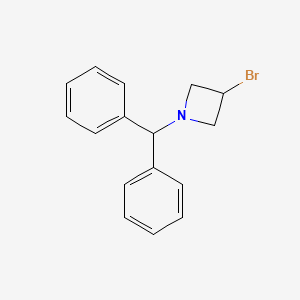


![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)